1-Methyl-2-phenoxyethylamine

Vue d'ensemble

Description

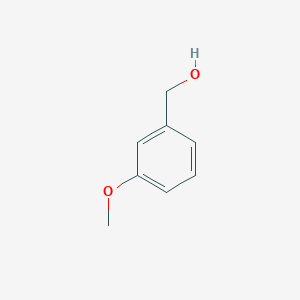

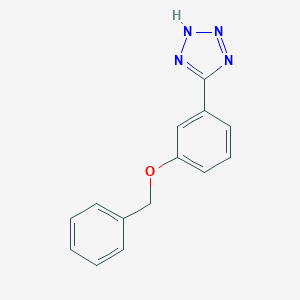

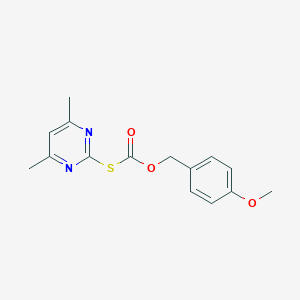

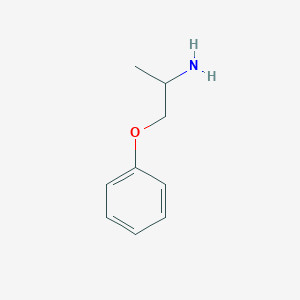

1-Methyl-2-phenoxyethylamine is an organic compound with the molecular formula C9H13NO . It is also known by other names such as Ethylamine, 1-methyl-2-phenoxy-, Ethylamine, methyl-2-phenoxy-, α-Methyl-2-phenoxyethanamine, Phenoxyisopropylamine, 2-Phenoxy-1-methylethylamine, 1-Phenoxy-2-propanamine, 1-Phenoxy-2-propylamine, 2-Amino-1-phenoxypropane, 2-Propanamine, 1-phenoxy-, C 1926, and 2-Phenoxyisopropylamine .

Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenoxyethylamine can be represented by the IUPAC Standard InChI: InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 .Physical And Chemical Properties Analysis

1-Methyl-2-phenoxyethylamine has a molecular weight of 151.2056 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Life Science Research

1-phenoxypropan-2-amine is utilized in life science research for the synthesis of bioactive molecules. Its ability to introduce a phenoxyethylamine moiety into larger structures is valuable for creating compounds with potential biological activity. This is particularly relevant in the development of new pharmaceuticals where modifications to the molecular structure can lead to significant changes in a drug’s efficacy and pharmacokinetics .

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers and resins. The phenoxy group can interact with other components to form stable polymeric chains, which are useful in creating materials with specific mechanical and chemical properties. These materials may be applied in various industries, including automotive, aerospace, and consumer goods .

Chemical Synthesis

1-phenoxypropan-2-amine is a key intermediate in organic synthesis. It can undergo various chemical reactions, such as alkylation, acylation, and oxidation, to yield a wide range of derivatives. These derivatives are crucial for the synthesis of complex organic molecules used in dyes, fragrances, and agrochemicals .

Chromatography

This compound can be used in chromatography as a standard or reference compound due to its unique chemical properties. It helps in the calibration of chromatographic systems and serves as a comparison point for the identification and quantification of similar compounds in complex mixtures .

Analytical Chemistry

In analytical chemistry, 1-phenoxypropan-2-amine is employed in the development of analytical methods. It can act as a reagent or a reactant in the detection and quantification of various chemical species. Its reactivity makes it suitable for use in spectrophotometric and electrochemical analyses .

Biocatalysis

The compound is used in biocatalytic processes, particularly in the development of chiral amides. It serves as a substrate for amine transaminase-lipase cascades, which are innovative methods for the synthesis of chiral compounds under flow conditions. This application is crucial for the pharmaceutical industry, where the production of enantiomerically pure substances is essential .

Pharmaceutical Development

1-phenoxypropan-2-amine is involved in the development of pharmaceuticals, especially in the creation of novel central nervous system (CNS) agents. Its structural similarity to phenethylamine, a compound found in various neurotransmitters, makes it a valuable scaffold for the design of drugs targeting CNS disorders .

Environmental Science

In environmental science, this compound’s derivatives are studied for their potential as environmentally friendly pesticides and herbicides. The research focuses on developing compounds that are effective against pests but have minimal impact on non-target species and ecosystems .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Phenoxypropan-2-amine, also known as 1-Methyl-2-phenoxyethylamine or 1-Phenoxy-2-propanamine, is primarily targeted by transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism .

Mode of Action

The compound interacts with its target, the transaminase enzyme, in a process known as transamination . In this process, the enzyme converts a prochiral ketone into 1-phenoxypropan-2-amine . This reaction is facilitated by an amine donor, such as isopropylamine .

Biochemical Pathways

The transamination process involving 1-phenoxypropan-2-amine affects the amino acid metabolism pathway . The conversion of prochiral ketones to 1-phenoxypropan-2-amine results in the production of novel disubstituted 1-phenylpropan-2-amines . These compounds are pharmaceutically relevant and can be used in the synthesis of various drugs .

Result of Action

The result of the action of 1-phenoxypropan-2-amine involves the production of enantiopure, pharmaceutically relevant disubstituted 1-phenylpropan-2-amines . These compounds have potential applications in the pharmaceutical industry, particularly in the synthesis of various drugs .

Action Environment

The action of 1-phenoxypropan-2-amine is influenced by various environmental factors. For instance, the transamination process is facilitated by the presence of an amine donor . Additionally, the use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to enhance the synthesis of the compound . .

Propriétés

IUPAC Name |

1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYFHRVPKIFGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313534 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-phenoxyethylamine | |

CAS RN |

35205-54-0 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35205-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 1-methyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35205-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1-Methyl-2-phenoxyethylamine chosen as the internal standard for quantifying 3-amino-1-phenylbutane (APB) in urine?

A1: While the research paper [] doesn't explicitly explain the rationale behind choosing 1-Methyl-2-phenoxyethylamine as the internal standard, several factors likely contributed to this decision. Ideal internal standards share similar chemical properties and chromatographic behavior with the analyte of interest. It's plausible that 1-Methyl-2-phenoxyethylamine possesses a similar structure and polarity to APB, allowing for comparable extraction efficiencies and similar retention times during gas chromatography. This similarity helps ensure accurate and reliable quantification of APB in urine samples.

Q2: What specific analytical method was used to quantify 1-Methyl-2-phenoxyethylamine and how was the method validated?

A2: The researchers used a highly specific and sensitive method called gas chromatography/mass spectrometry (GC/MS) to quantify both 1-Methyl-2-phenoxyethylamine (internal standard) and 3-amino-1-phenylbutane (APB) []. Before analysis, urine samples underwent alkalization and extraction with ether. The extracted compounds, including the internal standard, were derivatized with a chiral reagent to enable the separation and quantification of enantiomers. Detection was achieved using electron capture negative ion chemical ionization mass spectrometry, specifically targeting the [M--32]- ions of both the analyte and internal standard.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.